ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate
Description
Ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate is a chiral dihydropyridine derivative characterized by a bicyclic structure with a stereogenic center at the 2-position (R-configuration) and a (1R)-1-phenylethyl substituent. The dihydropyridine core imparts partial saturation to the pyridine ring, enhancing conformational flexibility while retaining aromatic characteristics. This compound is structurally related to bioactive molecules targeting enzymes or receptors, particularly in antimicrobial and central nervous system (CNS) drug discovery. Its synthesis typically involves enantioselective methods, such as asymmetric catalysis or resolution, to achieve the desired stereochemistry .
Properties
IUPAC Name |
ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-4-20-17(19)16-12-13(2)10-11-18(16)14(3)15-8-6-5-7-9-15/h5-10,14,16H,4,11-12H2,1-3H3/t14-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTKFVTYFVHJML-GDBMZVCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=CCN1C(C)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC(=CCN1[C@H](C)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-pyridinecarboxylic acid and (1R)-1-phenylethanol.
Esterification: The carboxylic acid group of 4-methyl-2-pyridinecarboxylic acid is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Chiral Resolution: The chiral center is introduced through a chiral auxiliary or by using a chiral catalyst to ensure the desired stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
The compound ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate is a chiral pyridine derivative that has garnered interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by case studies and data tables to provide a comprehensive overview of its significance.
Pharmacological Properties
This compound has been investigated for its potential pharmacological properties, including:
- Antidepressant Activity : Research indicates that derivatives of pyridine compounds can exhibit antidepressant effects. The specific stereochemistry of this compound may influence its interaction with neurotransmitter systems, potentially leading to enhanced efficacy in mood disorders .
- Anti-inflammatory Effects : Some studies suggest that similar pyridine derivatives can modulate inflammatory pathways, making them candidates for developing anti-inflammatory medications .
Synthesis of Chiral Building Blocks
The compound serves as a valuable intermediate in the synthesis of other chiral molecules. Its unique structure allows for the introduction of various functional groups through well-established synthetic routes. For example, it can be transformed into more complex structures via:
- N-Alkylation Reactions : This method allows the introduction of alkyl groups at the nitrogen atom, leading to diverse derivatives with potential biological activity .
- Cyclization Reactions : The compound can undergo cyclization to form various heterocycles, which are crucial in drug design and development .
Case Study 1: Synthesis of Antidepressant Analogues
A recent study demonstrated the synthesis of a series of antidepressant analogues derived from this compound. The researchers utilized a dynamic kinetic resolution strategy to enhance the yield and selectivity of the desired enantiomer. The resulting compounds showed promising activity in preclinical models of depression, highlighting the compound's utility as a scaffold for drug development .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of derivatives synthesized from this compound. The study involved testing various derivatives in cellular models of inflammation. Results indicated that specific modifications led to significant reductions in pro-inflammatory cytokine production, suggesting potential therapeutic applications in treating inflammatory diseases .
Table 1: Pharmacological Properties of Pyridine Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| Ethyl (2R)-4-methyl... | Antidepressant | |
| Ethyl (X)-Y... | Anti-inflammatory | |
| Pyridine Derivative Z | Antimicrobial |
Table 2: Synthetic Routes for Derivatives
Mechanism of Action
The mechanism of action of ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Stereochemical Variations
A. Cyclohexane-diamine derivatives (e.g., (1S,2S,1’S)-3g)
- Structure : Features a cyclohexane backbone with a 2,4-dimethoxyphenyl and (S)-1-phenylethyl group.
- Key Difference : Rigid cyclohexane ring vs. flexible dihydropyridine in the target compound.
- Synthesis : Achieved via stereoselective amination (52% yield for major diastereomer) .
- Application : Primarily explored as ligands for asymmetric catalysis, unlike the dihydropyridine scaffold’s focus on bioactivity .
B. Pyrrolo-pyridazine-carboxamide derivatives (e.g., EP 4 374 877 A2 compounds)
- Structure : Pyrrolo[1,2-b]pyridazine core with fluorophenyl and trifluoromethyl groups.
- Key Difference : Heteroaromatic pyridazine vs. dihydropyridine. The pyridazine ring enhances electron-deficient character, influencing binding to targets like kinases.
- Synthesis : Derived from pyrrolidine-2-carboxylic acid esters, with yields dependent on halogen substituents (e.g., 2,3-difluorophenyl variants) .
C. Piperazine-linked pyrrolidine derivatives (e.g., Compound 7 in Chemical Science ESI)
- Structure : Combines pyrrolidine-3-carboxylic acid with a piperazine-pyrimidine moiety.
- Key Difference : Polar piperazine group increases solubility but reduces membrane permeability compared to the hydrophobic phenylethyl group in the target compound.
- Application : Designed for ion channel modulation, contrasting with dihydropyridines’ historical use in calcium channel blockers .
Biological Activity
Ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The compound belongs to the class of dihydropyridine derivatives, which are known for their role in various biological activities. Its chemical structure can be represented as follows:
This structure features a pyridine ring, which is often associated with various pharmacological effects.
Biological Activities
1. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In studies where it was tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, the compound exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting its potential as a therapeutic agent against bacterial infections .
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
| Streptococcus pyogenes | 32 |
2. Cytotoxic Effects
The cytotoxicity of this compound has also been investigated in various cancer cell lines. Notably, it demonstrated potent cytotoxic effects against human cervix carcinoma (HeLa) and Chinese hamster ovary (CHO) cells. The IC50 values were found to be in the range of 10–20 µM, indicating a strong potential for further development as an anticancer agent .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| CHO | 18 |
The biological activity of this compound is attributed to several mechanisms:
1. Inhibition of Enzymatic Activity
Research indicates that this compound may inhibit specific enzymes involved in microbial metabolism and cancer cell proliferation, leading to reduced growth and survival rates of these cells.
2. Interaction with Cellular Receptors
The compound's structure allows it to interact with various cellular receptors, potentially modulating signaling pathways that regulate cell growth and apoptosis.
Case Studies
A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of this compound alongside analogs. The findings demonstrated that modifications to the side chains significantly affected both antimicrobial and cytotoxic activities, suggesting avenues for optimizing efficacy through structural variations .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate?
- Answer : The compound can be synthesized via stereoselective alkylation or condensation reactions. For example, analogous protocols involve starting with chiral ethyl esters (e.g., (R)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride) and reacting with substituted aldehydes under controlled conditions to preserve stereochemistry . Key steps include:
- Use of chiral auxiliaries (e.g., (1R)-1-phenylethyl groups) to control stereogenic centers.
- Acid-catalyzed cyclization to form the dihydropyridine ring.
- Purification via column chromatography or recrystallization to isolate enantiomerically pure products .
Q. How can the stereochemical integrity of this compound be validated during synthesis?
- Answer : Employ chiral HPLC or polarimetry to confirm enantiopurity. For diastereomer analysis, use to identify coupling constants (e.g., vicinal coupling in the dihydropyridine ring) and to distinguish axial vs. equatorial substituents . X-ray crystallography (as in analogous pyrrole carboxylates) provides definitive stereochemical confirmation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer :
- NMR : Focus on and shifts for the dihydropyridine ring (e.g., δ 4.27 ppm for the ethyl ester group and δ 1.32 ppm for the methyl group) .
- Mass Spectrometry : ESI-MS (m/z ~328–402) confirms molecular weight, with fragmentation patterns indicating ester cleavage or ring-opening .
- IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O ester) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Answer : Discrepancies (e.g., unexpected splitting) may arise from dynamic ring puckering in the dihydropyridine system. Strategies include:
- Variable-temperature NMR to observe conformational equilibria.
- DFT calculations (e.g., B3LYP/6-31G*) to model ring dynamics and predict coupling constants .
- Cross-validation with X-ray structures to confirm static configurations .
Q. What experimental design considerations are critical for optimizing enantioselective synthesis?
- Answer :
- Catalyst Selection : Use chiral catalysts (e.g., Jacobsen’s thiourea) to enhance enantiomeric excess (ee).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for stereocontrol .
- Temperature Control : Lower temperatures (<0°C) reduce racemization during alkylation steps .
- Scale-Up : Maintain inert atmospheres (N/Ar) to prevent oxidation of the dihydropyridine ring .
Q. How can computational modeling guide the design of analogs with improved bioactivity?
- Answer :
- Docking Studies : Target-specific receptors (e.g., kinase domains) using software like AutoDock Vina to predict binding affinities.
- QSAR : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity using Hammett or steric parameters .
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox stability and reactivity .
Q. What strategies mitigate diastereomer formation during functionalization of the dihydropyridine ring?
- Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc to direct regioselectivity .
- Microwave-Assisted Synthesis : Accelerate reactions to minimize side-product formation .
- Chiral Resolution : Use diastereomeric salt formation (e.g., with tartaric acid) for post-synthetic purification .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses involving this compound?
- Answer :
- Intermediate Monitoring : Use TLC or LC-MS to identify bottlenecks (e.g., unstable intermediates).
- One-Pot Reactions : Combine steps (e.g., Biginelli reactions) to reduce purification losses .
- Catalytic Systems : Employ Pd/C or Grubbs catalysts for efficient cyclization .
Q. What are the best practices for handling air- or moisture-sensitive intermediates?
- Answer :
- Schlenk Techniques : Use vacuum/inert gas lines for transfers.
- Drying Agents : Include molecular sieves or MgSO in reaction mixtures.
- Stabilizers : Add radical inhibitors (e.g., BHT) during dihydropyridine ring formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
